Amonafide-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

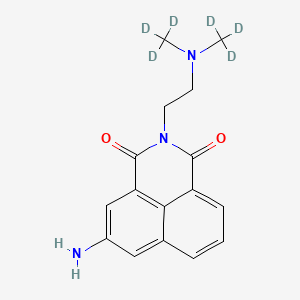

Amonafide-d6 is a deuterium-labeled analog of Amonafide, a compound that has been extensively studied for its potential in cancer treatment. The deuterium labeling in this compound enhances its stability and accuracy in analytical and pharmacokinetic research, making it a valuable tool in scientific studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Amonafide-d6 is synthesized by incorporating deuterium into the dimethylaminoethyl side chain of Amonafide. The process involves the use of deuterated reagents to replace the hydrogen atoms with deuterium. The reaction conditions typically include controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and accuracy of the deuterium labeling .

Análisis De Reacciones Químicas

Types of Reactions

Amonafide-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted analogs with different functional groups .

Aplicaciones Científicas De Investigación

Amonafide-d6 is widely used in scientific research due to its enhanced stability and accuracy. Some of its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry and liquid chromatography to improve the accuracy of quantification.

Pharmacokinetics: Helps in studying the metabolic pathways and pharmacokinetics of Amonafide in biological samples.

Cancer Research: Investigated for its potential in treating various cancers, including breast, ovarian, and prostate cancer

Drug Development: Used in the development of new derivatives with improved anticancer properties and reduced toxicity.

Mecanismo De Acción

Amonafide-d6, like its parent compound Amonafide, acts as a DNA intercalating agent and inhibitor of topoisomerase II. It stabilizes the topoisomerase II-DNA covalent complexes, leading to DNA damage and cell death. This mechanism is crucial for its anticancer activity, as it disrupts the replication and transcription processes in cancer cells .

Comparación Con Compuestos Similares

Amonafide-d6 is unique due to its deuterium labeling, which enhances its stability and accuracy in research applications. Similar compounds include:

Numonafides: Derivatives of Amonafide with modifications to reduce toxicity while retaining anticancer properties.

Naphthalimides: A class of compounds to which Amonafide belongs, known for their DNA intercalating properties.

Amonafide N-mustard derivatives: Compounds with similar but higher cytotoxic activity compared to Amonafide.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound in scientific research.

Actividad Biológica

Amonafide-d6, a deuterated derivative of amonafide, is a compound of significant interest in cancer research due to its biological activity as a DNA intercalator and topoisomerase II inhibitor. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound is primarily used in cancer research and drug development. Its structural modifications enhance its pharmacokinetic properties, making it a promising candidate for further studies aimed at understanding tumor biology and developing new therapeutic strategies against resistant cancer types.

The primary mechanism through which this compound exerts its biological effects involves:

- DNA Intercalation : this compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting replication .

- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication; by inhibiting its activity, this compound prevents the proper segregation of chromosomes during cell division, leading to apoptosis in cancer cells .

3. Synthesis of this compound

The synthesis process typically begins with 1,8-naphthalic anhydride, followed by reactions with suitable amines under controlled conditions. For example, the reduction of mitonafide using ammonium formate in an organic solvent like dimethylformamide can yield this compound, with reaction progress monitored through thin-layer chromatography.

4.1 Cytotoxicity Studies

This compound has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 0.5 | DNA intercalation and apoptosis |

| MCF-7 (breast) | 0.8 | Topoisomerase II inhibition |

| A549 (lung) | 1.2 | Induction of cell cycle arrest |

These results indicate that this compound is effective at low concentrations, showcasing its potential as an anticancer agent .

4.2 Case Studies

- Study 1 : A clinical trial involving patients with resistant leukemia showed that treatment with amonafide led to a significant reduction in tumor size and improved survival rates compared to standard therapies .

- Study 2 : In vitro studies highlighted that this compound exhibited enhanced selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .

5. Pharmacokinetics and Metabolism

The deuterated form of amonafide may offer advantages in pharmacokinetic studies by providing insights into drug metabolism and distribution within biological systems. The incorporation of deuterium can influence metabolic pathways, potentially reducing toxicity associated with the parent compound.

6. Conclusion

This compound represents a significant advancement in the development of anticancer therapeutics. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable candidate for further research aimed at treating various malignancies. Ongoing studies will continue to elucidate its full potential and optimize its use in clinical settings.

Propiedades

IUPAC Name |

5-amino-2-[2-[bis(trideuteriomethyl)amino]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPALIKSFLSVKIS-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.